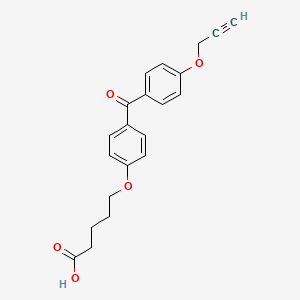![molecular formula C19H22N2O B2868502 3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 637323-58-1](/img/structure/B2868502.png)
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole ring fused with a propanol group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Propanol Group: The final step involves the nucleophilic addition of propanol to the benzimidazole derivative, typically using a strong base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced benzimidazole derivatives
Substitution: Formation of nitro or halogenated benzimidazole derivatives
科学的研究の応用
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the benzimidazole core.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Intercalation: The compound can intercalate into DNA, interfering with replication and transcription processes.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors and signaling molecules, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(2,5-Dimethylphenyl)benzimidazole: A derivative with similar substituents but lacking the propanol group.
3-(1H-Benzimidazol-2-yl)propan-1-ol: A derivative with a propanol group but without the 2,5-dimethylbenzyl substituent.
Uniqueness
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the combination of the benzimidazole core, the 2,5-dimethylbenzyl substituent, and the propanol group. This unique structure imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for various applications.
特性
IUPAC Name |
3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-10-15(2)16(12-14)13-21-18-7-4-3-6-17(18)20-19(21)8-5-11-22/h3-4,6-7,9-10,12,22H,5,8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBLBBQBXRVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)
![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)

![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)
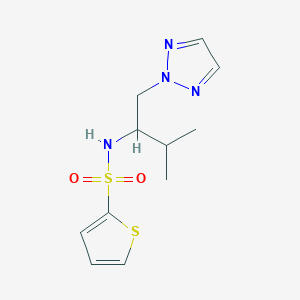
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
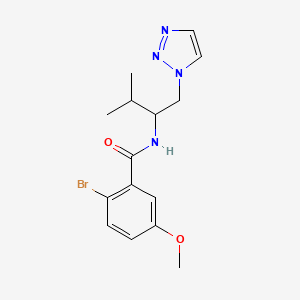
![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)
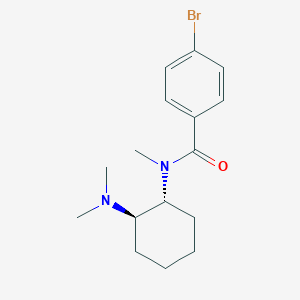
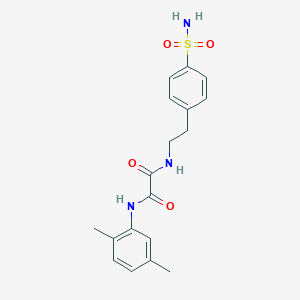
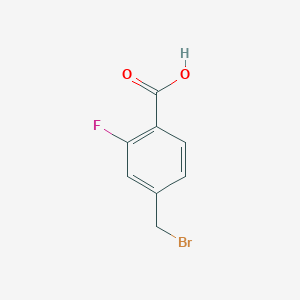
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2868439.png)
